REACTION_CXSMILES
|
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([O:13][CH3:14])=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].C(OC(=O)C)(=O)C.[N+:22]([O-])([OH:24])=[O:23]>>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([O:13][CH3:14])=[C:10]([N+:22]([O-:24])=[O:23])[CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]
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Name
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|
Quantity
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300 g
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Type
|
reactant
|
Smiles
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C(C)(=O)N1CCC2=CC(=CC=C12)OC
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Name
|
|
Quantity
|
12 L
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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1.56 mol
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Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The reaction was stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
A 4-neck 22 L round bottom flask equipped with mechanical stirrer
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Type
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TEMPERATURE
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Details
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cooled to 0° C
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Type
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CUSTOM
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Details
|
The solid formed
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Type
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FILTRATION
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Details
|
was collected by vacuum filtration
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Type
|
WASH
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Details
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washed with water (200 mL) and MTBE (200 mL)
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Type
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CUSTOM
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Details
|
dried in a oven
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCC2=CC(=C(C=C12)[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 239 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |